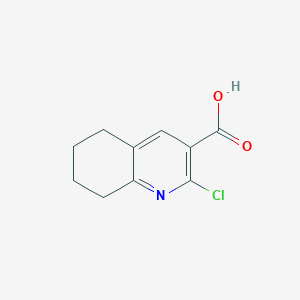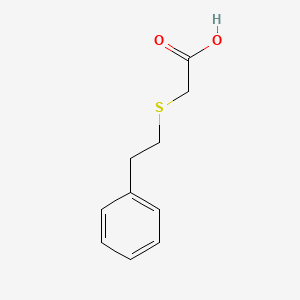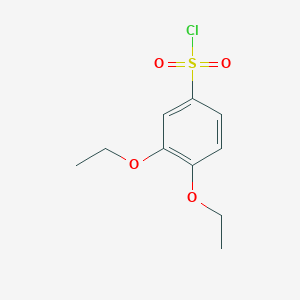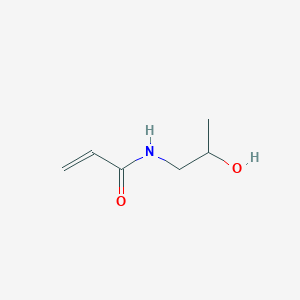
2-(2-Benzyloxyphenyl)nicotinic acid
Vue d'ensemble
Description
2-(2-Benzyloxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Mécanisme D'action
Target of Action
2-(2-Benzyloxyphenyl)nicotinic acid, hereafter referred to as BPN, is a derivative of nicotinic acid (NA), also known as niacin . Niacin is a B vitamin used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . The primary targets of BPN are likely to be similar to those of niacin, which include nicotinic receptors .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, stimulating neurons and ultimately blocking synaptic transmission . It’s plausible that BPN, as a derivative of nicotinic acid, may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by BPN are likely to be similar to those affected by nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .
Pharmacokinetics
Based on the pharmacokinetics of nicotinic acid, it can be inferred that bpn would have similar adme (absorption, distribution, metabolism, and excretion) properties . Nicotine equilibrates in the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution .
Result of Action
Nicotinic acid has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Action Environment
The action environment of BPN is likely to be similar to that of nicotinic acid. The broad application of nicotinic acid arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Analyse Biochimique
Biochemical Properties
It is known that nicotinic acid, a component of this compound, plays a crucial role in metabolism as a precursor of nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation-reduction reactions .
Cellular Effects
Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
It is known that nicotinic acid and its derivatives are potent lipid-modifying agents with a broad spectrum of effects
Metabolic Pathways
It is known that nicotinic acid, a component of this compound, is involved in several metabolic pathways, including the kynurenine pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid typically involves the reaction of 2-benzyloxybenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and scalability. it is essential to manage the by-products, such as nitrous oxide, to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzyloxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme-substrate interactions and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trigonelline: A nicotinic acid derivative found in coffee and other plants, known for its hypoglycemic and neuroprotective effects.
Nicotinic Acid:
Nornicotine: A metabolite of nicotine, involved in plant defense mechanisms.
Uniqueness
2-(2-Benzyloxyphenyl)nicotinic acid is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-10-6-12-20-18(16)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSDJZAZRARLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591248 | |
| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-71-7 | |
| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)

![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)










